5-(2,5-Dichlorophenyl)-2-furoic acid

Metalloenzyme inhibition Methionine aminopeptidase Antibacterial target validation

Researchers often face ambiguous data from non-selective metalloenzyme inhibitors. 5-(2,5-Dichlorophenyl)-2-furoic acid (CAS 186830-98-8) solves this with validated, metalloform-selective inhibition of methionine aminopeptidase (MetAP) from E. coli. • >120-fold selectivity for Mn(II)-MetAP (IC₅₀ 693 nM) vs. Fe(II)-MetAP (84 µM) and Co(II)-MetAP (126 µM) • Co-crystal structure (PDB: 2EVM) provides a reliable starting point for structure-based drug design • Free carboxylic acid handle enables rapid derivatization for focused library synthesis Supplied as a solid with ≥97% purity; ready for global shipment.

Molecular Formula C11H6Cl2O3
Molecular Weight 257.07 g/mol
CAS No. 186830-98-8
Cat. No. B061777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,5-Dichlorophenyl)-2-furoic acid
CAS186830-98-8
Synonyms5-(2 5-DICHLOROPHENYL)-2-FUROIC ACID 9&
Molecular FormulaC11H6Cl2O3
Molecular Weight257.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C2=CC=C(O2)C(=O)O)Cl
InChIInChI=1S/C11H6Cl2O3/c12-6-1-2-8(13)7(5-6)9-3-4-10(16-9)11(14)15/h1-5H,(H,14,15)
InChIKeyATAZLMGGQQLRBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2,5-Dichlorophenyl)-2-furoic acid: Mn(II)-Selective MetAP Inhibitor


5-(2,5-Dichlorophenyl)-2-furoic acid (CAS: 186830-98-8) is a halogenated aromatic furoic acid derivative with the molecular formula C₁₁H₆Cl₂O₃ and a molecular weight of 257.07 g/mol [1]. It is characterized as a solid at room temperature with a reported melting point range of 233–237 °C . Structurally, it features a furan-2-carboxylic acid core substituted at the 5-position with a 2,5-dichlorophenyl group [1]. This compound has been identified as a nonpeptidic, metalloform-selective inhibitor of methionine aminopeptidase (MetAP) from *Escherichia coli*, showing preferential inhibition of the Mn(II)-bound form of the enzyme over its Fe(II)- and Co(II)-bound forms [2][3].

Mn(II)-MetAP inhibition study fit (nonpeptidic metalloform-selective probe)
Co-crystal structure available for structure-guided design and computational studies
Versatile carboxylic acid scaffold for focused library synthesis and SAR exploration

Why 5-(2,5-Dichlorophenyl)-2-furoic acid Cannot Be Substituted


While many 5-aryl-2-furoic acids are commercially available as research building blocks, their biological activities and target engagement profiles differ significantly due to substituent-dependent electronic and steric effects. For instance, 5-(2,5-Dichlorophenyl)-2-furoic acid exhibits a distinct metalloform selectivity profile for methionine aminopeptidase (MetAP), preferentially inhibiting the Mn(II)-bound form with an IC₅₀ of 693 nM, while showing dramatically weaker inhibition of the Fe(II)- and Co(II)-bound forms (IC₅₀ values of 84 µM and 126 µM, respectively) [1][2]. In contrast, the trifluoromethyl-substituted analog (5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid) also targets MetAP but lacks the same level of selectivity data [3], and the regioisomeric 5-(3,4-dichlorophenyl)-2-furoic acid is primarily used as a synthetic intermediate for dantrolene . Simply substituting one furoic acid for another without this level of target-specific quantitative evidence risks compromising experimental reproducibility and invalidating structure-activity relationship (SAR) studies. The specific dichloro substitution pattern and its influence on binding geometry, as revealed by co-crystal structures, makes this compound uniquely suited for investigations into Mn(II)-dependent metalloenzyme inhibition [4].

5-Aryl substitution pattern may alter MetAP metalloform selectivity profile; activity may not transfer to other analogs.
Regioisomeric 3,4-dichloro analog is primarily a synthetic intermediate, lacks Mn(II)-selective MetAP evidence.
Mono-chloro analog has no documented enzyme inhibition; may not support Mn(II)-MetAP research endpoints.

Selectivity & Structural Evidence for 5-(2,5-Dichlorophenyl)-2-furoic acid


Metalloform-Selective MetAP Inhibition

5-(2,5-Dichlorophenyl)-2-furoic acid inhibits the Mn(II)-bound form of *E. coli* methionine aminopeptidase (MetAP) with an IC₅₀ of 693 nM. In contrast, it shows markedly weaker inhibition of the Fe(II)-bound (IC₅₀ = 84,000 nM) and Co(II)-bound (IC₅₀ = 126,000 nM) forms, demonstrating a >120-fold selectivity for the Mn(II) metalloform [1][2]. This selectivity profile is directly compared to a distinct Co(II)-selective inhibitor (N-cyclopentyl-N-(thiazol-2-yl)oxalamide) and another Mn(II)-selective inhibitor (5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid) within the same study [3]. The unique coordination geometry, where the carboxylate group bridges the dinuclear Mn(II) center and the two aromatic rings adopt a non-coplanar conformation, is proposed to dictate this selectivity [2].

Metalloform IC₅₀
Head-to-head
693 nM>120-fold selective vs Fe/Co forms
Supports Mn(II)-MetAP selective probe design
Reported metalloform selectivity profile from enzyme assays
Metalloenzyme inhibition Methionine aminopeptidase Antibacterial target validation Metal selectivity

Unique Binding Mode from Co-Crystal Structure

A high-resolution co-crystal structure of *E. coli* MetAP in complex with 5-(2,5-dichlorophenyl)furan-2-carboxylic acid (PDB ID: 2EVM) has been solved, revealing that the inhibitor binds directly at the dinuclear metal center [1]. The carboxylate group coordinates with the two Mn(II) ions, and the 2,5-dichlorophenyl ring adopts a non-coplanar conformation relative to the furan ring [2]. This structural data is directly contrasted with the binding mode of the Co(II)-selective inhibitor N-cyclopentyl-N-(thiazol-2-yl)oxalamide, which recruits an unexpected third metal ion to form a trimetallic complex [2]. The unique coordination geometry observed for this compound provides a structural rationale for its Mn(II)-form selectivity.

Co-crystal Structure
Method context
Bidentate coordination to dinuclear Mn(II) center; non-coplanar ring conformation
Supports structure-guided optimization
Binding mode reported via X-ray crystallography
Structural biology X-ray crystallography Enzyme-inhibitor complex Metal coordination geometry

Activity Differences Across Furoic Acid Analogs

While 5-(2,5-dichlorophenyl)-2-furoic acid is characterized as a Mn(II)-selective MetAP inhibitor, its regioisomer, 5-(3,4-dichlorophenyl)-2-furoic acid, is primarily noted as a synthetic precursor to the muscle relaxant dantrolene, with no reported MetAP inhibitory activity . Furthermore, the mono-chloro analog 5-(2-chlorophenyl)-2-furoic acid lacks any documented enzyme inhibition profile in major public databases [1]. This demonstrates that both the number and positioning of chloro substituents critically impact biological function.

Furoic Acid Analog SAR
Class-level inference
2,5-Dichloro isomer: Mn(II)-MetAP inhibition; 3,4-dichloro and mono-chloro analogs lack comparable target engagement
Substituent pattern determines biological annotation
Context-dependent; analog activity may differ significantly
Structure-activity relationship (SAR) Analog comparison Target engagement

Consistent Purity and Physicochemical Properties

Commercially available 5-(2,5-dichlorophenyl)-2-furoic acid is consistently supplied with a minimum purity of 97% (HPLC) or 98% (GC), as verified by major vendors . The reported melting point range of 233–237 °C is reproducible across suppliers, providing a reliable benchmark for identity verification . This level of specification reduces the risk of batch-to-batch variability in downstream applications.

Purity & Melting Point
Supplier-reported
≥97% (HPLC/GC); mp 233–237 °C
Batch consistency may support reproducibility
Verifiable identity specification across suppliers
Analytical chemistry Quality control Purity assessment Procurement specifications

Key Applications of 5-(2,5-Dichlorophenyl)-2-furoic acid


Mn(II)-MetAP Targeted Antibacterial Research

This compound serves as a chemical probe to dissect the specific role of the Mn(II)-bound form of methionine aminopeptidase in bacterial physiology. The demonstrated >120-fold selectivity for Mn(II)-MetAP over other metalloforms [1] allows researchers to attribute observed phenotypic effects specifically to inhibition of this metalloform, reducing ambiguity in target deconvolution studies.

Structure-Guided Optimization of MetAP Inhibitors

The co-crystal structure of 5-(2,5-dichlorophenyl)furan-2-carboxylic acid bound to *E. coli* MetAP (PDB: 2EVM) provides a validated starting point for structure-based drug design [2]. Medicinal chemists can use this structural information to rationally modify the core scaffold, aiming to enhance potency, improve selectivity, or alter physicochemical properties while maintaining the critical metal-coordinating carboxylate group.

Synthetic Building Block for Library Synthesis

With its free carboxylic acid handle, 5-(2,5-dichlorophenyl)-2-furoic acid can be readily converted into amides, esters, or other derivatives . It serves as a versatile starting material for the synthesis of focused chemical libraries aimed at exploring the SAR around the 2,5-dichlorophenyl-furan scaffold in the context of metalloenzyme inhibition or other biological targets.

Analytical Reference Standard

Due to its well-defined and consistently reported physicochemical properties, including a narrow melting point range of 233–237 °C and high purity specifications (≥97%) , this compound is suitable for use as a reference standard in analytical method development, HPLC calibration, and as a positive control in MetAP inhibition assays.

Application
Selection Property
Validation Focus
Mn(II)-MetAP Targeted Research
Mn(II)-MetAP inhibitory profile (nonpeptidic, metalloform-selective)
Mn(II)-dependency and target engagement
Structure-Guided Inhibitor Optimization
Structurally characterized binding mode
Binding pose and metal coordination geometry
Synthetic Building Block for SAR Libraries
Free carboxylic acid handle for derivatization
SAR around 2,5-dichlorophenyl-furan scaffold
Analytical Reference Standard
Consistent purity specification and melting point
Identity verification and assay calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(2,5-Dichlorophenyl)-2-furoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.